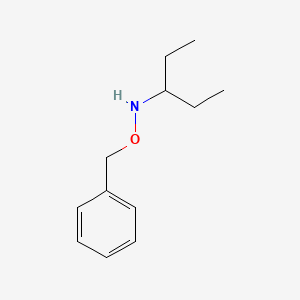

N-(Benzyloxy)-3-pentanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H19NO |

|---|---|

Molecular Weight |

193.28 g/mol |

IUPAC Name |

N-phenylmethoxypentan-3-amine |

InChI |

InChI=1S/C12H19NO/c1-3-12(4-2)13-14-10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3 |

InChI Key |

KVQQACCDQYFLDI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)NOCC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Benzyloxy 3 Pentanamine and Analogous Structures

Direct N-Benzylation Strategies

Direct benzylation methods introduce the benzyl (B1604629) group onto the nitrogen atom in a straightforward manner. These strategies include nucleophilic substitution, reductive amination, and the use of advanced benzylation reagents.

Nucleophilic Substitution Approaches

A primary method for forming the N-O-benzyl bond is through nucleophilic substitution. This typically involves the reaction of an O-benzylhydroxylamine with a suitable electrophile, such as a halogenated pentane (B18724) derivative (e.g., 3-chloropentane (B1594929) or 3-bromopentane). In this SN2 reaction, the nucleophilic nitrogen atom of O-benzylhydroxylamine attacks the electrophilic carbon of the pentane derivative, displacing the halide and forming the desired N-(Benzyloxy)-3-pentanamine.

To favor O-alkylation over N-alkylation when starting from hydroxylamine (B1172632), the nitrogen atom can be protected. For instance, N-hydroxyurethane can be O-benzylated with a benzyl halide in the presence of a base like sodium ethoxide. Subsequent deprotection yields the O-benzyl hydroxylammonium salt, which can then be alkylated. researchgate.net Another approach involves the O-alkylation of N-hydroxyphthalimide with benzyl chloride, which can be efficiently conducted under phase-transfer conditions.

Reductive Amination Pathways

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for amine synthesis. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, this two-step, one-pot process involves the reaction of benzyloxyamine (O-benzylhydroxylamine) with 3-pentanone (B124093). wikipedia.orglibretexts.org

The reaction proceeds in two main stages:

Imine Formation: The nucleophilic benzyloxyamine attacks the carbonyl carbon of 3-pentanone, forming a hemiaminal intermediate. This intermediate then loses a molecule of water to form an N-(benzyloxy)imine. wikipedia.orglibretexts.org This equilibrium is often shifted toward the imine by removing water.

Reduction: The resulting imine is then reduced in situ to the final amine product. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough to selectively reduce the iminium ion in the presence of the unreacted ketone. masterorganicchemistry.comorganic-chemistry.orgsigmaaldrich.com The reaction is typically carried out under weakly acidic conditions (pH 4-5), which facilitates imine formation without deactivating the amine nucleophile. wikipedia.orgmasterorganicchemistry.com

| Reagent | Role | Key Characteristics |

| Benzyloxyamine | Nucleophile/Amine Source | Reacts with the carbonyl group. |

| 3-Pentanone | Electrophile/Carbonyl Source | Provides the pentyl backbone. |

| Sodium Cyanoborohydride (NaBH₃CN) | Reducing Agent | Selectively reduces the imine/iminium ion intermediate. masterorganicchemistry.com |

| Weak Acid (e.g., Acetic Acid) | Catalyst | Facilitates the dehydration step to form the imine. organic-chemistry.org |

This pathway is highly versatile and avoids the issue of over-alkylation that can occur in direct alkylation methods. masterorganicchemistry.com

Advanced Benzylation Reagents for Nitrogen Functionalities

For substrates that are sensitive to acidic or basic conditions, advanced benzylation reagents that operate under neutral conditions are highly valuable. nih.gov One such reagent is 2-benzyloxy-1-methylpyridinium triflate. nih.govbeilstein-journals.org This neutral organic salt serves as an effective benzyl group donor and is particularly useful for protecting complex molecules. nih.govorganic-chemistry.org

Upon gentle heating, 2-benzyloxy-1-methylpyridinium triflate releases an electrophilic benzyl species. beilstein-journals.orgorganic-chemistry.org This can then react with a suitable nitrogen nucleophile. The reagent can be prepared in situ by N-methylating 2-benzyloxypyridine, making it a convenient option for routine use. nih.gov The mild and nearly neutral conditions associated with this reagent are its primary advantage, allowing for chemoselective benzylation in the presence of other sensitive functional groups like alcohols and amides. organic-chemistry.orgresearchgate.net Microwave-assisted synthesis using this reagent has been shown to dramatically reduce reaction times from hours to minutes while maintaining high yields. rsc.org

Indirect Synthesis via Precursors and Functional Group Interconversions

Indirect methods involve the synthesis of a precursor molecule which is then chemically transformed into the target N-(benzyloxy) amine.

Synthesis from N-Hydroxy Amine Intermediates

An alternative route involves the preparation of an N-hydroxy amine intermediate which is subsequently O-benzylated. For example, a secondary N-hydroxy amine, N-hydroxy-3-pentanamine, could be synthesized first. This intermediate would then be treated with a benzylating agent, such as benzyl bromide, in the presence of a base. The base deprotonates the hydroxyl group, forming an alkoxide that then acts as a nucleophile to displace the bromide from the benzyl group, yielding this compound. Care must be taken to ensure selective O-alkylation over N-alkylation.

Transformation of N-(Benzyloxy) Amides or Hydrazides

N-(Benzyloxy) amines can also be prepared by the reduction of corresponding N-(benzyloxy) amides. An N-(benzyloxy) amide can be synthesized by coupling a carboxylic acid with O-benzylhydroxylamine. The subsequent reduction of the amide carbonyl group yields the desired amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, which effectively removes the carbonyl oxygen. rsc.orgyoutube.com

A study demonstrated that the catalytic hydrogenation of N-acyl-O-benzylhydroxylamines can selectively yield either the corresponding hydroxamic acid or the amide, depending on the presence of a catalyst modifier like pyridine. oup.com In the absence of pyridine, hydrogenation tended to produce the amide, which could then potentially be reduced to the amine in a subsequent step. oup.com

Similarly, N-(benzyloxy) hydrazides, formed from the reaction of a hydrazide with a benzylating agent, could serve as precursors. The N-N bond in the hydrazide moiety can be cleaved reductively to furnish the amine.

| Precursor | Transformation | Key Reagents |

| N-(Benzyloxy) Amide | Reduction of Carbonyl | LiAlH₄, Borane complexes rsc.org |

| N-Acyl-O-benzylhydroxylamine | Hydrogenolysis | H₂, Pd/C oup.com |

| N-(Benzyloxy) Hydrazide | Reductive N-N Bond Cleavage | Catalytic Hydrogenation |

These indirect methods provide alternative synthetic routes that can be advantageous depending on the availability of starting materials and the desired substitution patterns on the amine.

Multi-component Reaction Approaches for N-(Benzyloxy)amine Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single synthetic operation. The Ugi and Passerini reactions are prominent examples of MCRs that have been explored for the synthesis of amide and ester derivatives, and their application to the synthesis of N-(benzyloxy)amine scaffolds is a promising strategy.

The Ugi four-component condensation (U-4CC) involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. semanticscholar.org By employing O-benzylhydroxylamine as the amine component, it is possible to construct N-(benzyloxy)amide scaffolds. For instance, the reaction of an aldehyde (e.g., propionaldehyde), O-benzylhydroxylamine, a carboxylic acid, and an isocyanide would theoretically yield a product with the core structure of N-(benzyloxy)-N-acyl-pentanamine. While specific examples for the synthesis of this compound via the Ugi reaction are not extensively documented in the literature, the versatility of this reaction suggests its potential applicability. nih.gov

Similarly, the Passerini three-component reaction (P-3CR), which combines an aldehyde or ketone, a carboxylic acid, and an isocyanide, yields α-acyloxy carboxamides. wikipedia.org The incorporation of O-benzylhydroxylamine in a Passerini-type reaction or a subsequent modification of the Passerini product could provide a pathway to N-(benzyloxy)amine derivatives. A notable example is the synthesis of a bicyclic β-benzyloxy amide library, which demonstrates the feasibility of incorporating the benzyloxyamine moiety in a multi-component reaction framework. nih.gov In this one-pot protocol, a nitrile hydrozirconation is followed by acylation and a Lewis acid-promoted Friedel-Crafts alkylation, resulting in the formation of bicyclic β-benzyloxy amides with high diastereoselectivity. nih.gov Although this example leads to a cyclic product, it underscores the potential of MCRs in constructing complex molecules containing the N-(benzyloxy)amine motif.

| Reaction Type | Components | Product Type | Key Features | Analogous Application |

|---|---|---|---|---|

| Ugi Reaction | Aldehyde, O-Benzylhydroxylamine, Carboxylic Acid, Isocyanide | N-(Benzyloxy)amide Scaffold | High atom economy, convergent synthesis. | Synthesis of gem-difluorinated pseudo-peptides. nih.gov |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Carboxamide | Forms ester and amide bonds in one step. | Synthesis of bicyclic β-benzyloxy amides. nih.gov |

Stereoselective Synthesis of this compound Enantiomers

The development of stereoselective methods for the synthesis of chiral amines is of paramount importance due to the often differing biological activities of enantiomers. This section explores various strategies to control the stereochemistry in the synthesis of this compound.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction by temporarily incorporating a chiral moiety into the substrate. Evans oxazolidinones and pseudoephedrine derivatives are among the most successful and widely used chiral auxiliaries in asymmetric synthesis. wikipedia.orgrsc.org

Evans Oxazolidinone Auxiliaries: The diastereoselective alkylation of N-acyl oxazolidinones, developed by Evans, is a robust method for the synthesis of chiral carboxylic acid derivatives. researchgate.net This methodology can be adapted for the synthesis of chiral N-(benzyloxy)amines. The process would involve the acylation of a chiral oxazolidinone with a suitable carboxylic acid, followed by diastereoselective alkylation of the resulting enolate. Subsequent cleavage of the chiral auxiliary would yield the desired enantiomerically enriched N-(benzyloxy)amine. While a direct application to this compound is not explicitly detailed, the generality of the Evans methodology suggests its feasibility. For instance, N-acylation of an Evans auxiliary with pentanoic acid, followed by a diastereoselective benzyloxylation step, could be a viable route. A study on the stereoselective α-tertiary alkylation of N-(arylacetyl)oxazolidinones demonstrates the power of this auxiliary in controlling the formation of sterically congested stereocenters. nih.gov

Pseudoephedrine and Pseudoephenamine Auxiliaries: Pseudoephedrine and its analog, pseudoephenamine, serve as efficient chiral auxiliaries for the asymmetric alkylation of amides. nih.govharvard.edu The methodology typically involves the formation of an amide between the chiral auxiliary and a carboxylic acid, followed by deprotonation and diastereoselective alkylation. The chiral auxiliary can then be cleaved to afford the enantiomerically enriched product. This approach could be envisioned for the synthesis of chiral this compound by, for example, using a benzyloxy-containing electrophile in the alkylation step. The high diastereoselectivities typically observed in these reactions make them an attractive option for controlling the stereochemistry at the C3 position of the pentanamine backbone. nih.govharvard.edu

| Chiral Auxiliary | Reaction Type | Key Intermediate | Diastereoselectivity | Relevant Application |

|---|---|---|---|---|

| Evans Oxazolidinone | Diastereoselective Alkylation | N-Acyl Oxazolidinone Enolate | Generally high (often >95:5 dr) | Stereoselective α-tertiary alkylation. nih.gov |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective Alkylation | Chiral Amide Enolate | Uniformly high | Asymmetric alkylation to form quaternary carbon centers. nih.govharvard.edu |

Asymmetric Catalysis in N-Benzyloxylation

Asymmetric catalysis offers a more atom-economical and elegant approach to enantiomerically pure compounds compared to the use of stoichiometric chiral auxiliaries. The development of chiral catalysts for the enantioselective formation of C-N bonds is an active area of research.

A notable strategy for accessing chiral N-alkoxy amines is through the kinetic resolution of racemic mixtures. A titanium-catalyzed chemo- and enantioselective oxygenation has been reported for the kinetic resolution of a wide variety of N-alkoxy amines, achieving excellent selectivity factors. nih.gov This method allows for the separation of enantiomers, providing access to highly enantioenriched N-alkoxy amines.

Furthermore, nickel-catalyzed enantioselective hydroalkylation of enamides has been developed for the synthesis of a broad range of chiral alkyl amines. chemrxiv.org This method utilizes a chiral nitrogen-based ligand to induce enantioselectivity in the coupling of enamides with alkyl halides. Adaptation of this methodology to incorporate a benzyloxy group could provide a direct catalytic route to chiral N-(benzyloxy)alkylamines. Another relevant approach is the copper-catalyzed enantioselective aza-Friedel–Crafts reaction between phenols and N-sulfonyl aldimines, which furnishes chiral secondary benzylamines with high enantioselectivities. nih.gov While not a direct N-benzyloxylation, this reaction highlights the potential of chiral metal complexes in catalyzing asymmetric C-N bond formation.

| Catalytic Strategy | Catalyst/Ligand | Substrate Scope | Enantioselectivity | Key Finding |

|---|---|---|---|---|

| Kinetic Resolution | Chiral Titanium Complex | Broad (N-alkoxy amines) | High (s > 150) | First nonenzymatic kinetic resolution of N-alkoxy amines. nih.gov |

| Hydroalkylation of Enamides | Nickel/Chiral Nitrogen-based Ligand | Wide range of enamides and alkyl halides | High | Modular synthesis of chiral alkyl amines. chemrxiv.org |

| Aza-Friedel–Crafts Reaction | Copper(II)/Bis(oxazoline) | Phenols and N-sulfonyl aldimines | Up to 99% ee | Effective for installing enantioenriched chiral secondary amines. nih.gov |

Enzymatic or Biocatalytic Routes to N-(Benzyloxy)amine Scaffolds

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them attractive for the synthesis of chiral molecules. Lipases and transaminases are two classes of enzymes that have been extensively used for the production of enantiomerically pure amines.

Lipase-Catalyzed Kinetic Resolution: Lipases are widely used for the kinetic resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis. nih.govmdpi.com This strategy can be applied to the resolution of racemic N-(benzyloxy)amines. For example, a racemic mixture of this compound could be subjected to lipase-catalyzed acylation, where one enantiomer is preferentially acylated, allowing for the separation of the acylated product from the unreacted enantiomer. The success of this approach depends on the selection of a suitable lipase (B570770) and reaction conditions to achieve high enantioselectivity. A chemoenzymatic dynamic kinetic resolution of primary amines has been developed, combining a ruthenium-catalyzed racemization with a lipase-catalyzed resolution to achieve high yields and enantioselectivities. organic-chemistry.org

Transaminase-Mediated Synthesis: Transaminases (also known as aminotransferases) catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor, generating a new chiral amine. nih.govresearchgate.net ω-Transaminases are particularly useful as they can accept a wide range of non-natural substrates. The asymmetric synthesis of this compound could be envisioned by using a suitable ω-transaminase to catalyze the amination of 3-pentanone with O-benzylhydroxylamine as the amine donor. Alternatively, a kinetic resolution of racemic this compound could be achieved using a transaminase that selectively deaminates one enantiomer. The development of transaminases with tailored substrate specificities through protein engineering has significantly expanded the scope of this biocatalytic approach. mdpi.com

| Enzyme Class | Biocatalytic Strategy | Substrate Example | Key Advantage | Relevant Application |

|---|---|---|---|---|

| Lipase | Kinetic Resolution (Acylation/Hydrolysis) | Racemic N-(benzyloxy)amines | High enantioselectivity, mild conditions. | Dynamic kinetic resolution of primary amines. organic-chemistry.org |

| Transaminase (ω-TA) | Asymmetric Synthesis or Kinetic Resolution | Ketone + O-Benzylhydroxylamine or Racemic N-(benzyloxy)amine | High enantioselectivity, direct amination. | Synthesis of chiral amines from prochiral ketones. diva-portal.org |

Chemical Reactivity and Transformations of N Benzyloxy 3 Pentanamine

Reactions Involving the Secondary Amine Functionality

The lone pair of electrons on the nitrogen atom of the secondary amine group makes it nucleophilic and basic, allowing it to participate in a variety of reactions.

The secondary amine of N-(Benzyloxy)-3-pentanamine can undergo N-alkylation to form a tertiary amine. This reaction typically involves the treatment of the amine with an alkylating agent, such as an alkyl halide, in the presence of a base. The base is necessary to neutralize the hydrogen halide that is formed as a byproduct. Common bases used for this purpose include triethylamine (B128534) or potassium carbonate.

A general protocol for the N-alkylation of a secondary amine involves dissolving the amine and a base like triethylamine in a dry solvent such as acetonitrile. An alkyl halide, for example, benzyl (B1604629) bromide, is then added, and the mixture is heated. The progress of the reaction can be monitored by techniques like thin-layer chromatography. Upon completion, the product can be isolated and purified.

Table 1: General Conditions for N-Alkylation of Secondary Amines

| Parameter | Condition |

| Substrate | Secondary Amine |

| Alkylating Agent | Alkyl Halide (e.g., Benzyl Bromide) |

| Base | Triethylamine |

| Solvent | Acetonitrile |

| Temperature | 70°C |

| Reaction Time | 3-5 hours |

This compound can be acylated to form an amide. This transformation is typically achieved by reacting the amine with an acylating agent, such as an acyl chloride or an acid anhydride. The reaction is often carried out in the presence of a base to scavenge the acidic byproduct.

For instance, the N-acylation of amines can be effectively carried out using N-acylbenzotriazoles, which are readily available and react efficiently with primary and secondary amines to produce amides in very good yields. Another approach involves the use of acetyl chloride in the presence of a catalyst like copper(II) oxide under solvent-free conditions. This method is advantageous due to its mild and neutral reaction conditions and the reusability of the catalyst.

Table 2: Representative N-Acylation Methods for Amines

| Acylating Agent | Catalyst/Reagent | Solvent | Key Features |

| N-Acylbenzotriazoles | None | Various | High yields, readily available reagents. |

| Acetyl Chloride | Copper(II) Oxide | Solvent-free | Mild, neutral conditions, reusable catalyst. |

| Acetonitrile | Aluminum(III) Oxide | Acetonitrile | Continuous-flow, high temperature and pressure. |

As a basic compound, this compound can react with acids to form salts. The most common salt is the hydrochloride salt, which is often a crystalline solid that is easier to handle and purify than the free base. The formation of the hydrochloride salt is typically achieved by treating a solution of the amine with hydrochloric acid.

The preparation of amine hydrochlorides can be accomplished by various methods. One common laboratory procedure involves dissolving the free base in a suitable solvent, such as diethyl ether or ethyl acetate, and then adding a solution of hydrogen chloride in the same or a different solvent. The hydrochloride salt usually precipitates from the solution and can be collected by filtration. For instance, the synthesis of (3-benzyloxy-propyl)-cyclopropyl-amine hydrochloride was achieved by treating the free amine with hydrochloric acid in dioxane, followed by crystallization from ether.

Transformations of the N-Benzyloxy Moiety

The N-benzyloxy group in this compound serves as a protecting group for the hydroxylamine (B1172632) functionality. This group can be selectively removed under specific reaction conditions.

The removal of the benzyloxy group is a crucial step in synthetic pathways where a free hydroxylamine is required. The most common method for the cleavage of the N-O benzyl bond is through hydrogenolysis.

Catalytic hydrogenation is a widely used and efficient method for the deprotection of N-benzyloxy groups. This reaction involves the treatment of the N-benzyloxy compound with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol.

The general procedure for catalytic hydrogenation involves dissolving the N-benzyloxy compound in a suitable solvent, adding the Pd/C catalyst, and then exposing the mixture to a hydrogen atmosphere, often at atmospheric or slightly elevated pressure. The reaction is stirred until the starting material is consumed, as monitored by TLC or other analytical techniques. After the reaction is complete, the catalyst is removed by filtration through a pad of celite, and the deprotected product is isolated from the filtrate.

Transfer hydrogenation offers an alternative to using hydrogen gas. In this method, a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or 1,4-cyclohexadiene, is used in conjunction with the Pd/C catalyst. This approach can be advantageous as it does not require specialized equipment for handling hydrogen gas. For instance, the debenzylation of N-benzyl amines has been successfully achieved using ammonium formate and 10% Pd-C in refluxing methanol.

Table 3: Conditions for Hydrogenolytic Deprotection of N-Benzyl/N-Benzyloxy Groups

| Hydrogen Source | Catalyst | Solvent | Key Features |

| Hydrogen Gas | 10% Pd/C | Methanol/Ethanol | Standard and widely used method. |

| Ammonium Formate | 10% Pd/C | Methanol | Transfer hydrogenation, avoids handling H₂ gas. |

| 1,4-Cyclohexadiene | 10% Pd/C | Not specified | Transfer hydrogenation. |

It is important to note that the efficiency of the catalytic hydrogenation can be affected by the presence of other functional groups in the molecule and the specific reaction conditions employed.

Cleavage/Deprotection Strategies for Benzyloxy Group

Acid-Mediated Deprotection

The removal of the benzyl group from the oxygen atom is a key transformation. While direct acid cleavage is not the most common method, acid can be used to facilitate other deprotection techniques. A prevalent method for N-benzyl group removal is palladium-catalyzed hydrogenolysis, and the addition of an acid can be crucial for the success of this reaction, especially in complex molecules. For instance, the deprotection of a dual N-Boc and N-benzyl protected aminopyridine proved difficult until acetic acid was added to the hydrogenolysis reaction mixture. nih.govnih.govresearchgate.net This suggests that acidic conditions can polarize the bond and facilitate cleavage.

Table 1: Conditions for Acid-Facilitated N-Benzyl Deprotection

| Catalyst | Acid Additive | Solvent | Outcome |

|---|

This data is generalized from studies on N-benzyl deprotection and is considered applicable to the O-benzyl group in this compound. nih.govresearchgate.net

Oxidative Deprotection Methods

Oxidative methods provide a robust alternative for cleaving the benzyl group, particularly when other functional groups in the molecule are sensitive to hydrogenation. A variety of reagents can achieve this transformation.

Treatment of tertiary amines containing N-benzyl groups with ceric ammonium nitrate (B79036) (CAN) in aqueous solution leads to clean N-debenzylation. semanticscholar.org This method is also applicable to the oxidative deprotection of p-methoxybenzyl (PMB) ethers. researchgate.net Another approach involves the formation of a bromo radical from an alkali metal bromide, which efficiently promotes the oxidative debenzylation of N-benzyl amides and O-benzyl ethers to yield the corresponding amides and carbonyl compounds. organic-chemistry.org

More recent developments include the use of electronically tuned nitroxyl-radical catalysts in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). nih.gov This system is highly active for the oxidation of benzylic ethers at ambient temperature and is compatible with hydrogenation-sensitive functional groups. nih.gov Photocatalytic methods using flavin derivatives and visible light have also been developed for the deprotection of 4-methoxybenzyl (Mob) groups from primary amines and alcohols under mild conditions. researchgate.net Furthermore, metal-free electrochemical oxidation represents a green chemistry approach to selectively cleave the benzyl C-N bond, using water as the oxygen source. nih.gov

Table 2: Selected Reagents for Oxidative Debenzylation

| Reagent/System | Conditions | Target Group |

|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Aqueous Solution | N-Benzyl, O-Benzyl |

| Alkali Metal Bromide | Mild Oxidative Conditions | N-Benzyl, O-Benzyl |

| Nitroxyl-Radical / PIFA | Ambient Temperature | O-Benzyl |

| Flavin Photocatalyst / Light | Mild, Aerobic | O-Methoxybenzyl |

Reactions of the N-O Bond (e.g., N-O Cleavage, Rearrangements)

The nitrogen-oxygen bond is inherently weak and serves as a site of significant reactivity. Its cleavage is a key step in many synthetic transformations. nih.govunc.edu Reactions involving N-O bond cleavage have a long history, with the Beckmann rearrangement being a classic example. semanticscholar.orgmdpi.com Modern methods often utilize transition-metal catalysts to facilitate the cleavage, enabling the formation of new C-N, C-O, or C-C bonds to construct nitrogen-containing heterocycles. semanticscholar.orgmdpi.com

In addition to cleavage, N-benzyloxyamines can undergo rearrangements. A notable example is the nih.govrsc.org sigmatropic rearrangement, which has been described for N-benzyl-O-allylhydroxylamines. rsc.orgresearchgate.net This transformation occurs upon treatment with a strong base like n-butyllithium (n-BuLi) and involves the migration of the allyl group from the oxygen to the nitrogen atom. rsc.org While this compound lacks the required O-allyl group for this specific rearrangement, it highlights a potential pathway for structurally related compounds. Thermal rearrangements involving the migration of a benzyl group from a heteroatom to a carbon atom of an aromatic ring are also known, as seen in the heating of N-benzylaniline. researchgate.net

Role as a Leaving Group or Activating Moiety

Amine functionalities are generally poor leaving groups in nucleophilic substitution and elimination reactions because the corresponding amide anion (NH2-) is a very strong base. libretexts.org The benzyloxyamino group in this compound is not expected to be significantly different in this regard.

However, the amine can be converted into a good leaving group. A classic strategy is exhaustive alkylation (e.g., with methyl iodide) to form a quaternary ammonium salt. libretexts.org This salt, when treated with a strong base like silver hydroxide, can undergo an E2-type reaction known as the Hofmann elimination, where the trialkylamine acts as the leaving group to form an alkene. libretexts.orglibretexts.org The positive charge on the quaternary ammonium group increases the acidity of the beta-hydrogens, facilitating the elimination. libretexts.org

Reactivity as a Nucleophile or Base in Organic Reactions

The nitrogen atom in this compound possesses a lone pair of electrons, imparting both basic and nucleophilic character. However, its reactivity is attenuated compared to a typical secondary amine. The presence of the adjacent, highly electronegative oxygen atom withdraws electron density from the nitrogen via the inductive effect. This reduces the availability of the lone pair, thereby decreasing both the basicity (ability to accept a proton) and the nucleophilicity (ability to attack an electrophilic carbon). masterorganicchemistry.com

While less nucleophilic than simple amines, N-benzyloxy derivatives can still participate in reactions. For instance, N-alkylation of N-benzyloxy carbamates is a feasible process that precedes their reaction with carbon nucleophiles. nih.gov In general, the nucleophilicity of amines follows the trend of secondary > primary > ammonia, but this is highly sensitive to steric hindrance and electronic effects, such as the one exerted by the benzyloxy group. masterorganicchemistry.com

Specific Transformations Enabled by N-Benzyloxylamine Structure

The unique N-O linkage in the N-benzyloxyamine structure allows for specific transformations not accessible to simple amines. The inherent weakness of this bond can be exploited in various synthetic contexts. nih.govunc.edu Transition metal-catalyzed reactions that proceed via N-O bond cleavage are particularly powerful for creating complex nitrogen-containing molecules. semanticscholar.org

Deamination, the removal of the amino group, can be achieved through various methods. For hydroxylamine derivatives, this often involves the cleavage of the N-O bond. While specific reagents for the direct deamination of this compound are not documented, the general strategy would likely involve a reductive cleavage of the N-O bond to yield 3-pentanamine, followed by a standard deamination protocol for primary amines, or a transformation that leverages the N-O bond as a precursor to a more reactive species that can be eliminated.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure). nih.govresearchgate.net

Conformational analysis is the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For N-(Benzyloxy)-3-pentanamine, the key areas of conformational flexibility are the pentanamine backbone and the benzyloxy group.

The 3-pentanamine backbone can adopt various conformations due to rotation around the C-C single bonds. The most stable conformations are typically staggered, which minimize steric and torsional strain, while eclipsed conformations are the least stable. chemistrysteps.com The interactions between the two ethyl groups attached to the central carbon atom are particularly important. When these groups are positioned 180° apart, the conformation is termed 'anti' and is generally the most stable. When they are 60° apart, it is a 'gauche' conformation, which is slightly higher in energy due to steric hindrance. utdallas.edu

Table 1: Hypothetical Relative Energies of Key Conformers of this compound

This table illustrates typical energy differences found in conformational analysis. Actual values require specific calculations for this molecule.

| Conformation Feature | Dihedral Angle | Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Pentanamine Backbone (C2-C3-C4-C5) | |||

| Anti (Ethyl groups) | 180° | 0 (Reference) | Most Stable |

| Gauche (Ethyl groups) | 60° | 3.8 | Less Stable |

| Eclipsed (Ethyl/Ethyl) | 0° | >20 | Least Stable |

| Benzyloxy Group (C3-N-O-CH₂) | |||

| Staggered | 60°, 180° | Lower | More Stable |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to explain and predict chemical reactivity. ucsb.eduwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. imperial.ac.ukacs.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the outermost electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For this compound, the HOMO is expected to have significant electron density on the nitrogen and oxygen atoms due to their lone pairs. The energy of the HOMO is related to the ionization potential; a higher energy HOMO indicates a better electron donor. mdpi.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that can accept electrons, defining the molecule's electrophilicity. Attacks by nucleophiles will typically occur at atoms where the LUMO has the largest coefficient.

The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies higher reactivity. researchgate.net Quantum chemical calculations can precisely determine the energies and spatial distributions of these orbitals, offering predictions about where and how the molecule is most likely to react. mdpi.com

Table 2: Representative Frontier Orbital Energies for N-Substituted Amines

Values are illustrative and depend on the specific molecule and computational method.

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Implied Reactivity |

|---|---|---|---|---|

| Simple Alkylamine | -9.5 | +1.5 | 11.0 | Low |

| N-Alkoxyamine | -9.0 | +1.0 | 10.0 | Moderate |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for mapping out the pathways of chemical reactions, identifying intermediates, and determining the energy barriers that control reaction rates. nih.gov

A key transformation for alkoxyamines is the thermal homolysis (cleavage) of the N–O bond, which generates a nitroxide radical and a carbon-centered radical. chimia.chacs.org This process is fundamental to their application in areas like nitroxide-mediated polymerization (NMP). ucsc.edu Computational chemistry can model this bond-breaking process and locate the transition state—the highest energy point along the reaction pathway. The energy of this transition state determines the activation energy (Ea) for the reaction, which in turn governs the reaction rate.

Studies on a wide range of alkoxyamines have shown that the stability of the departing carbon-centered radical and the nitroxide radical significantly influences the N-O bond dissociation energy (BDE). anu.edu.auiastate.edu For this compound, the cleavage would produce a benzyloxyaminyl radical and a 3-pentyl radical. High-level ab initio calculations can provide accurate BDEs, predicting the temperature at which this homolysis becomes significant. anu.edu.auiastate.edu In some cases, competitive cleavage of the O–C bond can also occur, and computational methods can predict the relative likelihood of these competing pathways. acs.orgiastate.edu

Table 3: Calculated Bond Dissociation Free Energies (kJ mol⁻¹) for Model Alkoxyamines

Data adapted from computational studies on related systems. iastate.edu

| Bond Cleaved | System | Gas Phase (393 K) | Toluene (B28343) (393 K) |

|---|---|---|---|

| NO–C | TEMPO-CH(CH₃)₂ | 118.8 | 119.7 |

| NO–C | TEMPO-CH(CH₃)Ph | 101.3 | 100.4 |

| N–OC | TEMPO-CH(CH₃)₂ | 215.5 | 213.0 |

Solvation Effects on Reactivity

The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. anu.edu.au Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation).

For reactions involving alkoxyamines, such as oxidative cleavage, the solvent's ability to coordinate with and stabilize charged intermediates or transition states is crucial. anu.edu.auscispace.com For instance, the oxidation of an alkoxyamine can lead to a radical cation, whose subsequent fragmentation into a carbocation and a nitroxide is highly dependent on the solvent's nucleophilicity. anu.edu.au Coordinating solvents can stabilize the forming carbocation, significantly accelerating the cleavage reaction. Computational studies can map the potential energy surface of the reaction in different solvents, rationalizing experimental observations and predicting optimal reaction conditions. scispace.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (applied to related N-substituted amines)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. wikipedia.orgnih.govmeilerlab.org These models establish a mathematical correlation between calculated molecular descriptors and an observed property.

For N-substituted amines and related compounds, QSAR and QSPR models have been developed to predict a wide range of properties, from toxicity and mutagenicity to antioxidant activity. nih.govmdpi.commdpi.com The process involves several key steps:

Data Set Selection: A diverse set of amines with known experimental data (e.g., biological activity) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or 3D descriptors (e.g., molecular shape). nih.gov

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that links a subset of the most relevant descriptors to the property of interest. wikipedia.orgnih.gov

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds. nih.gov

QSAR studies on primary aromatic amines, for instance, have successfully used descriptors related to the stability of reactive metabolites (like nitrenium ions) to predict mutagenicity. nih.gov Similarly, QSPR models for various amines have correlated descriptors like lipophilicity (LogP) and electronic parameters with properties such as chromatographic retention times or inhibition constants. researchgate.netpandawainstitute.com While a specific QSAR/QSPR model for this compound is not available, these approaches demonstrate the potential to predict its properties based on its calculated molecular descriptors.

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies of Amines

| Descriptor Type | Examples | Property Predicted |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, Mutagenicity, Toxicity mdpi.com |

| Steric/Topological | Molecular Volume, Surface Area, Connectivity Indices | Biological Activity, Receptor Binding |

| Hydrophobicity | LogP (Octanol-Water Partition Coefficient) | Ecotoxicity, Membrane Permeability mdpi.com |

| Thermodynamic | Enthalpy of formation, Solvation Energy | Stability, Reaction Rates |

Applications in Organic Synthesis and Materials Science

N-(Benzyloxy)-3-pentanamine as a Key Synthetic Intermediate

The N-benzyloxyamine functionality is a versatile precursor in organic synthesis, and this compound could serve as a valuable building block for more complex and biologically relevant molecules.

The N-O bond within this compound is a key feature that can be chemically manipulated. Cleavage of the benzyl (B1604629) group, typically through hydrogenolysis, would yield the corresponding hydroxylamine (B1172632), N-hydroxy-3-pentanamine. Hydroxylamines are important intermediates in the synthesis of various biologically active compounds, including certain antibiotics and enzyme inhibitors. The presence of the pentyl group could impart specific lipophilicity to the resulting molecules, potentially influencing their biological activity and membrane permeability.

Furthermore, the nitrogen atom could be further functionalized prior to or after debenzylation, leading to a diverse array of N-oxygenated compounds. For instance, acylation of the nitrogen followed by debenzylation could provide access to hydroxamic acids, a class of compounds known for their roles as histone deacetylase (HDAC) inhibitors.

The structure of this compound offers multiple points for synthetic elaboration. The amine functionality can participate in a wide range of reactions, including N-alkylation, acylation, and reductive amination, allowing for its incorporation into larger molecular frameworks. The pentyl chain provides a simple aliphatic backbone that can be a component of more complex natural or unnatural products. The chirality at the C3 position, if the compound is prepared in an enantiomerically pure form, could be transferred to target molecules, making it a useful chiral building block in asymmetric synthesis.

Role in Catalysis or Ligand Design (e.g., as a chiral amine, or a component of a catalyst)

Chiral amines are of paramount importance in asymmetric catalysis, often serving as ligands for transition metals or as organocatalysts themselves. If resolved into its individual enantiomers, this compound could potentially be explored in this context.

The nitrogen atom, with its lone pair of electrons, can coordinate to metal centers. The stereochemistry of the chiral center on the pentyl group could create a chiral environment around the metal, influencing the stereochemical outcome of a catalyzed reaction. For example, it could be envisioned as a component of a ligand for asymmetric hydrogenation or transfer hydrogenation reactions.

Furthermore, the amine itself could function as a chiral base or as a component of a chiral Brønsted acid catalyst. The benzyloxy group, while potentially labile under certain conditions, adds a degree of steric bulk and can influence the electronic properties of the nitrogen atom, which could be fine-tuned for optimal catalytic activity and selectivity.

Development of Novel Reagents Utilizing the N-Benzyloxy Motif (e.g., related to Levin's reagent)

The N-benzyloxy motif is a key component of certain modern synthetic reagents. A notable example is "Levin's reagent," which is an anomeric N-pivaloyloxy-N-benzyloxyamide. This reagent is utilized for the "skeletal editing" of organic molecules by enabling the deletion of nitrogen atoms.

While this compound itself is not analogous to Levin's reagent, its N-benzyloxyamine core could serve as a starting point for the development of new reagents. By attaching different functional groups to the nitrogen atom, it might be possible to create novel reagents for specific chemical transformations. For instance, derivatization of the nitrogen with an appropriate leaving group could potentially lead to reagents for electrophilic amination or other nitrogen-transfer reactions. The nature of the pentyl group could influence the solubility and reactivity of such hypothetical reagents.

Future Research Directions and Outlook

Exploration of New Synthetic Pathways for N-(Benzyloxy)-3-pentanamine

While established methods for the synthesis of N-alkoxyamines exist, the development of novel, more efficient, and selective pathways for this compound is a key area for future research. Current synthetic strategies often involve the coupling of a carbon-centered radical with a nitroxide radical, a reaction that proceeds at a nearly diffusion-controlled rate. chimia.ch One of the most versatile methods is the atom transfer radical addition (ATRA), which utilizes alkyl halides and copper(I) salts to generate the necessary carbon radicals that are then trapped by nitroxides like TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl). chimia.chcmu.edu

Future research could focus on the development of catalytic N-oxygenation of 3-pentanamine derivatives. The aerobic oxidation of amines is a promising green alternative to traditional methods. acs.org For instance, ruthenium and cobalt complexes have been shown to catalyze the aerobic N-oxidation of various tertiary amines. acs.org Adapting such catalytic systems for the selective N-benzyloxylation of secondary amines like 3-pentanamine would represent a significant advancement. Another avenue involves the use of platinum(II) catalysts for the oxidation of secondary and tertiary amines with hydrogen peroxide, an environmentally benign oxidant. rsc.org

Furthermore, exploring enzymatic or biocatalytic routes for the N-oxygenation of amines offers a highly selective and environmentally friendly approach. nih.gov Enzymes such as flavin-containing monooxygenases (FMOs) are known to catalyze the N-oxygenation of primary and secondary amines in biological systems. nih.govacs.org Investigating the potential of engineered FMOs or other oxidoreductases for the specific synthesis of this compound could lead to highly efficient and sustainable production methods. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Challenges |

| Catalytic N-Oxygenation | High efficiency, atom economy, use of greener oxidants (e.g., O₂, H₂O₂). acs.orgrsc.org | Catalyst development for high selectivity with secondary amines, preventing over-oxidation. |

| Atom Transfer Radical Addition (ATRA) | Versatility, high tolerance to functional groups. chimia.chcmu.edu | Use of potentially toxic metal catalysts and reagents. |

| Biocatalytic Synthesis | High selectivity (enantio- and regioselectivity), mild reaction conditions, environmentally benign. nih.gov | Enzyme discovery and engineering for specific substrate acceptance, scalability of biocatalytic processes. |

Development of Advanced Analytical Techniques for N-Oxygenated Amines

The accurate characterization of this compound and other N-oxygenated amines is crucial for understanding their properties and reactivity. Future research should focus on developing and refining analytical techniques tailored to this class of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR are standard tools, ¹⁵N NMR spectroscopy holds significant potential for the analysis of N-alkoxyamines. acs.org The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom, providing valuable information about the N-O bond and substitution patterns. acs.org Future work could involve building a comprehensive database of ¹⁵N NMR data for a variety of N-alkoxyamines to aid in structural elucidation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of this compound. britannica.com The fragmentation patterns of N-alkoxyamines are influenced by the nature of the substituents. Alpha-cleavage is a common fragmentation pathway for amines and related compounds, which can provide structural information. libretexts.orgmsu.edulibretexts.org Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can be employed to study the fragmentation mechanisms of this compound in detail, aiding in its unambiguous identification in complex mixtures.

Chromatographic Methods: High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of N-oxygenated amines. oup.com Due to the often-weak UV absorbance of simple alkoxyamines, derivatization with a chromophoric reagent can enhance detection sensitivity. oup.comresearchgate.net Future research could focus on the development of novel derivatizing agents that are specific for the N-O functionality, allowing for more selective and sensitive detection. Gas chromatography (GC) can also be utilized, potentially with derivatization to improve volatility and thermal stability. google.com

| Analytical Technique | Information Provided | Future Development Areas |

| ¹⁵N NMR Spectroscopy | Electronic environment of the nitrogen atom, N-O bond characterization. acs.org | Expansion of spectral databases, correlation of chemical shifts with structural features. |

| High-Resolution Mass Spectrometry (HRMS) | Elemental composition, structural information from fragmentation patterns. britannica.com | Detailed fragmentation studies of N-benzyloxyamines, development of library spectra. |

| HPLC with Derivatization | Separation and sensitive quantification. oup.comresearchgate.net | Novel and selective derivatizing agents for N-oxygenated amines. |

Theoretical Predictions for Novel Reactivity or Applications

Computational chemistry offers a powerful tool to predict the properties, reactivity, and potential applications of this compound. Theoretical studies can provide insights that guide experimental work and accelerate discovery.

A key property of N-alkoxyamines is the relatively low bond dissociation energy (BDE) of the N-O bond, which allows for thermally induced homolysis to generate a persistent nitroxide and a reactive carbon-centered radical. chimia.ch Quantum chemical calculations can be used to accurately predict the N-O BDE for this compound. nih.govresearchgate.netanu.edu.auacs.orgiastate.edu These calculations can help in understanding its thermal stability and its potential as a radical initiator in polymerization or other radical-mediated reactions.

Theoretical models can also be employed to explore the mechanism of N-O bond cleavage under different conditions, such as electrochemical or photochemical activation. acs.org Understanding these cleavage pathways is crucial for designing new applications. Furthermore, computational studies can predict the reactivity of this compound with other molecules, identifying potential reaction partners and products. This could lead to the discovery of novel chemical transformations mediated by this compound. For example, theoretical investigations could explore its potential as a controlled-release source of benzyloxy radicals for applications in organic synthesis or materials science.

| Theoretical Approach | Predicted Properties/Applications | Significance |

| Quantum Chemical Calculations | N-O bond dissociation energy, thermal stability, reaction mechanisms. nih.govanu.edu.auacs.org | Guides the design of experiments and predicts the suitability for radical-based applications. |

| Molecular Modeling | Conformational analysis, interaction with other molecules. | Elucidates structure-property relationships and potential for host-guest chemistry. |

| Reaction Pathway Modeling | Prediction of novel reactivity and reaction products. | Accelerates the discovery of new chemical transformations and applications. |

Sustainable and Green Chemistry Approaches to N-(Benzyloxy)amine Synthesis

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods.

A primary focus will be the replacement of hazardous reagents and solvents. For example, traditional methods for amine synthesis and modification often use volatile organic compounds (VOCs) as solvents. Research into the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, is crucial. nih.gov The use of amine-based solvents that can be recycled or have switchable hydrophilicity also presents a promising avenue. sustainability-directory.comresearchgate.netrsc.orgrsc.org

Catalysis plays a central role in green chemistry. The development of highly efficient and recyclable catalysts for the synthesis of this compound can significantly reduce waste and energy consumption. This includes both homogeneous and heterogeneous catalysts. acs.orgrsc.org Biocatalytic methods, as mentioned earlier, represent an ideal green approach due to their high selectivity and use of renewable resources. nih.govrsc.orgrsc.orgmdpi.com

Furthermore, process intensification techniques, such as flow chemistry and microwave-assisted synthesis, can lead to more energy-efficient and scalable production of this compound. These methods often allow for shorter reaction times, higher yields, and improved safety profiles.

| Green Chemistry Principle | Application to N-(Benzyloxy)amine Synthesis | Potential Impact |

| Use of Greener Solvents | Replacing traditional organic solvents with water, bio-solvents, or switchable solvents. nih.govrsc.org | Reduced environmental pollution and health hazards. |

| Catalysis | Development of recyclable metal-based or biocatalysts. acs.orgnih.gov | Increased atom economy, reduced waste, and lower energy consumption. |

| Renewable Feedstocks | Investigating bio-based routes to the amine or benzyloxy precursors. nih.gov | Reduced reliance on fossil fuels and a more sustainable chemical industry. |

| Energy Efficiency | Employing microwave-assisted synthesis or flow chemistry. | Faster reactions, improved yields, and lower energy costs. |

Q & A

Q. What are the key considerations for synthesizing N-(Benzyloxy)-3-pentanamine in a laboratory setting?

A scalable synthesis involves reacting O-benzyl hydroxylamine hydrochloride with appropriate acylating agents under controlled conditions. For example, coupling with pivaloyl chloride in dichloromethane (CH₂Cl₂) using sodium carbonate as a base at 0–5°C achieves high yields. Post-reaction purification typically employs extraction with diethyl ether and pentanes, followed by column chromatography. Critical parameters include maintaining anhydrous conditions and monitoring reaction progress via TLC or LC-MS .

Q. How should researchers handle and store this compound to ensure stability?

Differential scanning calorimetry (DSC) data indicate that the compound decomposes upon heating. Storage recommendations include refrigeration (2–8°C) in amber vials under inert gas (e.g., argon) to prevent photodegradation and oxidation. Avoid prolonged exposure to moisture, as hydrolysis of the benzyloxy group may occur .

Q. What safety protocols are essential when working with this compound?

Hazard assessments must precede synthesis, referencing guidelines from Prudent Practices in the Laboratory (Chapter 4). Key risks include mutagenicity (Ames II testing showed lower activity than other anomeric amides but comparable to benzyl chloride) and exothermic decomposition. Use fume hoods, nitrile gloves, and safety goggles. Waste disposal must comply with local regulations for halogenated solvents and mutagenic compounds .

Advanced Research Questions

Q. How can contradictory mutagenicity data for this compound be resolved?

Discrepancies in Ames test results may arise from strain-specific responses (e.g., Salmonella TA98 vs. TA100) or metabolite activation differences. Researchers should replicate assays using standardized OECD Test Guideline 471 protocols, include positive controls (e.g., sodium azide), and validate results via mammalian cell mutagenicity tests (e.g., MLA assay). Cross-referencing with structural analogs (e.g., benzyl chloride) provides context for risk stratification .

Q. What experimental strategies optimize the regioselectivity of N-functionalization in derivatives of this compound?

Regioselective acylation can be achieved using transient protection/deprotection strategies. For example, employing trichloroisocyanuric acid (TCCA) as a mild oxidizing agent minimizes side reactions. Solvent polarity (e.g., acetonitrile vs. THF) and temperature gradients (e.g., −20°C for nucleophilic attack) further enhance selectivity. Confirm outcomes via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How do computational methods aid in predicting the stability of this compound under varying pH conditions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model protonation states and hydrolysis pathways. Predicted pKa values for the benzyloxyamine group (~8.2) align with experimental degradation rates at pH > 7. MD simulations further reveal solvent accessibility of labile bonds, guiding buffer selection (e.g., phosphate buffers at pH 6.5–7.0 for aqueous studies) .

Methodological Guidance

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Structural Confirmation : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆; FT-IR for functional group identification (e.g., C=O stretch at ~1680 cm⁻¹).

- Mass Spectrometry : ESI-HRMS for exact mass determination (error < 3 ppm) .

Q. How should researchers design controlled experiments to assess the compound’s reactivity in cross-coupling reactions?

Utilize a Design of Experiments (DoE) approach, varying catalysts (e.g., Pd/C vs. NiCl₂), ligands (e.g., BINAP), and solvents (DMF vs. toluene). Monitor reaction kinetics via in situ IR spectroscopy and quantify yields using internal standards (e.g., anthracene). Statistical analysis (ANOVA) identifies significant factors affecting conversion rates .

Data Interpretation and Troubleshooting

Q. Why might DSC data show anomalous decomposition peaks for this compound?

Impurities (e.g., residual sodium pivalate) or polymorphic transitions can skew thermal profiles. Pre-DSC purification via recrystallization (ethanol/water) and comparison with TGA-MS data clarify decomposition mechanisms. Cross-validate with accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How to address low yields in large-scale syntheses of this compound?

Scale-up challenges often stem from inefficient mixing or heat dissipation. Implement segmented flow reactors with precise temperature control (±1°C) and optimize stoichiometry using continuous feedback systems (e.g., PAT tools). Post-reaction quenching with ice-cold water improves phase separation in extractions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.